
Sangivamycin
概要
説明
サンギバマイシンは、ストレプトマイセス・リモサス菌から最初に単離された天然物です。それは、ピロロピリミジン環を含むユニークな構造を持つヌクレオシドアナログです。 サンギバマイシンは、その抗生物質、抗ウイルス、および抗がん特性について研究されてきました .
準備方法
合成経路と反応条件
サンギバマイシンの合成は、容易に入手可能な前駆体から始まり、いくつかの段階を伴います。主要な段階の1つは、ピロロピリミジン環の形成です。 これは、ニトリルヒドラターゼ触媒によるニトリルからアミドへの変換を含む一連の反応によって達成できます . 反応条件は通常、高い収率と純度を確保するために、穏やかな温度と特定の触媒を必要とします。
工業生産方法
サンギバマイシンの工業生産は、ストレプトマイセス・リモサス菌を用いた発酵プロセスによって達成できます。次に、発酵ブロスを抽出および精製プロセスにかけ、サンギバマイシンを分離します。 バイオテクノロジーの進歩により、遺伝子組み換え株を使用して生産量を増やすことも可能になりました .
化学反応の分析
反応の種類
サンギバマイシンは、以下を含むさまざまな化学反応を起こします。
酸化: サンギバマイシンは、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、ピロロピリミジン環の官能基を変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 条件は目的の製品によって異なりますが、多くの場合、制御された温度とpHレベルを必要とします .
主な製品
これらの反応から生成される主な製品には、生物活性が強化されたことが研究されているサンギバマイシンのさまざまな誘導体が含まれます .
科学研究アプリケーション
サンギバマイシンは、幅広い科学研究アプリケーションを持っています。
化学: ヌクレオシドアナログとその化学的特性を研究するためのモデル化合物として使用されます。
生物学: サンギバマイシンは、タンパク質キナーゼ阻害とその細胞プロセスへの影響に関する研究で使用されます.
医学: それは、重症急性呼吸器症候群コロナウイルス2やエボラウイルスなどのウイルスに対する抗ウイルス剤としての可能性を示しています.
科学的研究の応用
Anticancer Properties
Mechanism of Action
Sangivamycin exhibits significant anticancer activity by inhibiting DNA and RNA synthesis and targeting protein kinase C activity. Research indicates that it can suppress the proliferation of cancer cells and inhibit tumor angiogenesis, which is crucial for tumor growth and metastasis. In studies using chicken chorioallantoic membrane assays and mouse dorsal air sac assays, this compound demonstrated a reduction in angiogenesis by 94-71% and 61%, respectively, alongside a substantial decrease in ATP production on endothelial cell surfaces .
Case Studies
- Inhibition of Tumor Angiogenesis : In vitro studies showed that this compound effectively inhibited the growth of human umbilical vein endothelial cells, crucial for angiogenesis .
- Combination Therapies : this compound's potential in combination therapies is being explored, particularly with other anticancer agents to enhance therapeutic efficacy.
Antiviral Applications
Broad-Spectrum Antiviral Activity
this compound has been identified as a potent antiviral agent against various viruses, including SARS-CoV-2, Ebola virus, and Lassa virus. Its mechanism involves preferential incorporation into viral RNA, leading to inhibition of viral replication .
Efficacy Against SARS-CoV-2
Recent studies have shown that this compound is highly effective against multiple variants of SARS-CoV-2, demonstrating a half-maximal inhibitory concentration in the nanomolar range. It has been reported to suppress SARS-CoV-2 replication more effectively than remdesivir, another antiviral drug . The favorable pharmacokinetic properties of this compound suggest its potential for clinical administration as a treatment for COVID-19.
Research Findings on Mechanisms
This compound's ability to induce apoptosis in cancer cells has been linked to its inhibition of key signaling pathways such as Erk and Akt . This dual action—both as an anticancer and antiviral agent—highlights its versatility in therapeutic applications.
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Inhibits DNA/RNA synthesis; targets protein kinase C | Reduces angiogenesis significantly; effective in combination therapies |
Antiviral | Nucleoside analog; inhibits viral RNA synthesis | Effective against SARS-CoV-2 and other viruses; better efficacy than remdesivir |
Mechanistic Insights | Induces apoptosis via Erk/Akt pathway inhibition | Demonstrated low nanomolar efficacy against various viral strains |
作用機序
サンギバマイシンは、主にタンパク質キナーゼCの阻害によってその効果を発揮します。 この阻害は、さまざまな細胞シグナル伝達経路を阻害し、ウイルス複製を抑制し、がん細胞のアポトーシスを誘導します . この化合物は、核酸代謝も妨害し、抗ウイルスおよび抗がん活性にさらに寄与します .
類似化合物との比較
類似化合物
トヨカマイシン: 抗ウイルスおよび抗がん特性が類似した別のピロロピリミジンヌクレオシドアナログ。
ツベルシジン: 強力な抗ウイルス活性を示すヌクレオシドアナログ。
ARC(NSC 188491): タンパク質キナーゼCの阻害を含む、サンギバマイシンと同一の活性を示すヌクレオシドアナログ.
独自性
サンギバマイシンは、広域スペクトル抗ウイルス活性と、高い効力でタンパク質キナーゼCを阻害する能力により独自性があります。 その好ましい薬物動態特性と安全性プロファイルは、治療薬としてさらなる開発のための有望な候補となっています .
生物活性
Sangivamycin, a nucleoside analog derived from Streptomyces rimosus, has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores its mechanisms of action, efficacy against various diseases, and potential therapeutic applications, supported by case studies and research findings.
-
Inhibition of Protein Kinases :
This compound has been identified as a potent inhibitor of protein kinase C (PKC), which plays a crucial role in cell signaling pathways associated with cancer progression. Studies have shown that this compound significantly inhibits the bleb formation in K562 cells, a hallmark of PKC activity, outperforming other compounds like tubercidin and toyocamycin in this regard . -
Targeting Haspin Kinase :
Recent research indicates that this compound inhibits Haspin kinase, leading to disrupted binding of Histone H3 to survivin. This mechanism is particularly effective in pancreatic cancer cells, where it induces apoptosis and inhibits tumor growth. In vivo studies demonstrated a substantial reduction in tumor weight and volume in mice treated with this compound compared to controls . -
Antiviral Properties :
This compound exhibits broad-spectrum antiviral activity, particularly against SARS-CoV-2. It has shown efficacy against multiple variants of the virus, with an IC50 in the nanomolar range. Its mechanism includes suppression of viral replication, making it a candidate for further clinical development as a COVID-19 therapeutic . -
Anti-Angiogenic Effects :
The compound also demonstrates anti-angiogenic properties by inhibiting ATP synthase activity on endothelial cells. This effect was observed in both in vitro and in vivo models, suggesting potential applications in cancer therapies aimed at preventing tumor-induced blood vessel formation .
Efficacy Against Cancer
This compound's antitumor effects have been extensively studied across various cancer types:
- Pancreatic Cancer : In mouse models implanted with pancreatic cancer cells, treatment with this compound resulted in approximately 50% reduction in tumor weight and 70% decrease in tumor volume after two weeks of treatment .
- Multiple Myeloma : A study on this compound-like molecules revealed significant sensitivity of multiple myeloma cells to these compounds, inducing apoptosis at submicromolar concentrations without affecting non-malignant cells .
Table 1: Summary of this compound's Biological Activities
Research Findings
- Pharmacokinetics : this compound exhibits a half-life of approximately 50 hours in mice, remaining unmetabolized in spleen and kidney tissues, indicating potential for sustained therapeutic effects .
- Comparative Efficacy : When compared to Gemcitabine, this compound demonstrated superior efficacy against pancreatic ductal adenocarcinoma (PDA) cell lines, highlighting its potential as an alternative treatment option .
- Safety Profile : Preliminary studies suggest that this compound is well tolerated by human subjects with minimal adverse effects reported during trials, making it a promising candidate for further clinical evaluation .
特性
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZJZDHRXBKKTJ-JTFADIMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028118 | |
Record name | Sangivamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18417-89-5 | |
Record name | Sangivamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18417-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sangivamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sangivamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sangivamycin hydrate Streptomyces rimosus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SANGIVAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8YQ8Z3T9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。